molecular formula C18H22BrN3O2S B2416046 N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide CAS No. 1049776-97-7

N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide

Cat. No.: B2416046
CAS No.: 1049776-97-7
M. Wt: 424.36
InChI Key: JLBMESYJWQZVTB-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. The compound features a benzenesulfonamide core, a scaffold widely recognized in the development of enzyme inhibitors and therapeutic agents . It is structurally characterized by the integration of a diethylsulfonamide group and an isoindole imine moiety, which may contribute to its biological activity and binding affinity. While the specific mechanism of action for this precise compound is yet to be fully elucidated, research on structurally related sulfonamide compounds suggests potential for targeting a range of biological processes . Similarly, molecules containing the isoindole group have been investigated for their activity within the central nervous system . This reagent is provided as the hydrobromide salt to enhance its stability and solubility in various experimental buffers and solvents. It is intended for use in early-stage in vitro assays, high-throughput screening campaigns, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-diethyl-4-(3-imino-1H-isoindol-2-yl)benzenesulfonamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.BrH/c1-3-20(4-2)24(22,23)16-11-9-15(10-12-16)21-13-14-7-5-6-8-17(14)18(21)19;/h5-12,19H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMESYJWQZVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of diethylamine with 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl chloride in the presence of a suitable solvent and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: Formation of sulfonyl compounds.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N,N-Diethyl-1,3-diaminopropane: Another compound with a similar structure but different functional groups.

  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: A related compound with a different arrangement of atoms.

Uniqueness: N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure makes it a valuable compound for various scientific and industrial purposes.

Biological Activity

N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C18H21N3O2S.HBr
  • Molecular Weight : 424.36 g/mol
  • CAS Number : Not specified in the sources but can be found through chemical databases.

The compound is believed to exert its biological effects primarily through inhibition of specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures often interact with the Wnt signaling pathway, which is crucial in regulating cell growth and differentiation.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of various cancer cell lines. For instance, related compounds have shown IC50 values as low as 0.12 μM against HCT116 colorectal cancer cells, indicating potent activity .
  • Mechanistic Insights :
    • The compound's mechanism may involve modulation of β-catenin activity, a key player in the Wnt signaling pathway. By inhibiting this pathway, the compound could potentially reduce tumor growth and metastasis .

Case Studies

  • Cell Cycle Analysis :
    • Research on similar compounds revealed distinct classes of inhibitors that disrupt mitosis or cause G1 phase accumulation in P388 murine leukemia cells. These findings suggest that N,N-diethyl derivatives could also impact cell cycle progression significantly .
  • Xenograft Studies :
    • In vivo studies using xenograft models demonstrated that compounds with similar pharmacophores significantly reduced tumor size and proliferation markers such as Ki67, a well-known indicator of cell proliferation .

Data Tables

Property Value
Molecular FormulaC18H21N3O2S.HBr
Molecular Weight424.36 g/mol
Purity≥98%
IC50 against HCT1160.12 μM
IC50 against SW4802 μM

Q & A

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Methodological Answer: Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For instance, ’s synthesis achieved 54–57% yields at room temperature; microwave-assisted synthesis could reduce time and improve scalability. Monitor intermediates via HPLC-MS to identify degradation pathways .

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